n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide
Description
N,N-Bis(2-ethylhexyl)-2-hydroxypropanamide (CAS 6334-12-9) is a branched amide derivative with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . It is characterized by two 2-ethylhexyl substituents attached to the nitrogen atom and a hydroxyl group at the 2-position of the propanamide backbone. Key physicochemical properties include:
- Solubility: Very low water solubility (0.056 g/L at 25°C) due to its hydrophobic 2-ethylhexyl chains.
- Density: 0.9108 g/cm³ at 20°C.
- Refractive Index: 1.4612 (589.3 nm, 20°C) .
The compound is primarily used in industrial and research applications, such as solvent formulations or polymer additives, where its hydrophobicity and structural stability are advantageous.
Properties
CAS No. |
6334-12-9 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3 |
InChI Key |
RQMHAOKBYXXBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:
Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or primary amine.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Bis(2-ethylhexyl)-2-methylpropanamide (CAS 112724-95-5)
- Molecular Formula: C₂₀H₄₁NO
- Molecular Weight : 311.55 g/mol .
- Key Differences :
- Replaces the hydroxyl group (-OH) at the 2-position with a methyl group (-CH₃), reducing polarity.
- Slightly lower molecular weight (311.55 vs. 313.52) and marginally higher hydrophobicity due to the absence of a polar hydroxyl group.
- Applications: Likely used in similar industrial contexts but with altered solubility profiles. Storage conditions (2–8°C) suggest sensitivity to temperature .
n-Ethyl-2-hydroxypropanamide (CAS 6280-14-4)
- Molecular Formula: C₅H₁₁NO₂
- Molecular Weight : 117.15 g/mol .
- Key Differences: Smaller alkyl chain (ethyl vs. 2-ethylhexyl) and a single substituent on the nitrogen. Higher predicted water solubility due to reduced steric hindrance and a hydroxyl group. Applications: Potential use in pharmaceuticals or cosmetics where smaller, more polar molecules are required.
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight : 145.2 g/mol .
- Key Differences :
- Features a hydroxyethyl (-CH₂CH₂OH) substituent and dimethyl groups on the propanamide backbone.
- Enhanced solubility in polar solvents compared to the target compound, attributed to the hydroxyethyl group.
- Steric hindrance from dimethyl groups may reduce reactivity in certain chemical processes.
(S)-2-Hydroxypropanamide (CAS 89673-71-2)
- Molecular Formula: C₃H₇NO₂
- Molecular Weight : 89.09 g/mol (estimated) .
- Key Differences :
- Simplified structure lacking alkyl chains, leading to high polarity and water solubility.
- Chiral center (S-configuration) may make it suitable for enantioselective synthesis or biochemical applications.
Comparative Data Table
Key Findings and Implications
Hydrophobicity vs. Solubility : The presence of bulky 2-ethylhexyl groups in the target compound drastically reduces water solubility compared to smaller analogs like (S)-2-hydroxypropanamide .
N-(2-hydroxyethyl)-2,2-dimethylpropanamide) . Methyl or ethyl substituents reduce reactivity in certain synthetic pathways compared to hydroxyl-bearing analogs .
Applications: Larger, hydrophobic compounds (e.g., target compound) are suited for non-polar solvents or polymer matrices. Smaller, polar derivatives (e.g., n-Ethyl-2-hydroxypropanamide) may serve in drug delivery or cosmetic formulations .
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